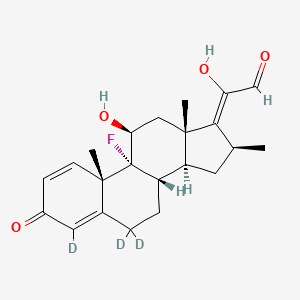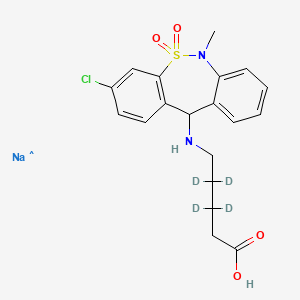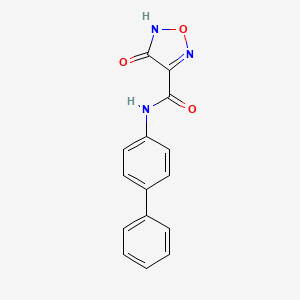
Dhodh-IN-15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dhodh-IN-15 is a small molecule inhibitor targeting dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the conversion of dihydroorotate to orotate, a crucial step in pyrimidine biosynthesis . Inhibition of DHODH has shown potential in treating various cancers and autoimmune diseases by disrupting nucleotide synthesis and inducing cell cycle arrest .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dhodh-IN-15 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of industrial-grade equipment and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Dhodh-IN-15 undergoes various chemical reactions, including:
Oxidation: Conversion of dihydroorotate to orotate.
Reduction: Reduction of intermediates during synthesis.
Substitution: Introduction of functional groups to enhance activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include orotate and other pyrimidine derivatives, which are essential for nucleotide synthesis and cellular functions .
Wissenschaftliche Forschungsanwendungen
Dhodh-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study pyrimidine biosynthesis and enzyme inhibition.
Biology: Investigated for its role in cellular metabolism and nucleotide synthesis.
Medicine: Potential therapeutic agent for treating cancers, autoimmune diseases, and viral infections.
Industry: Utilized in the development of new drugs and biochemical assays.
Wirkmechanismus
Dhodh-IN-15 exerts its effects by inhibiting DHODH, which catalyzes the conversion of dihydroorotate to orotate during pyrimidine biosynthesis. This inhibition leads to the depletion of intracellular pyrimidine pools, resulting in the inhibition of DNA and RNA synthesis, cell cycle arrest, and cell death . The molecular targets and pathways involved include the mitochondrial respiratory chain and nucleotide salvage pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Brequinar: Another DHODH inhibitor with similar mechanisms of action.
Teriflunomide: Used in the treatment of multiple sclerosis by inhibiting DHODH.
Leflunomide: An immunosuppressive drug that targets DHODH.
Uniqueness of Dhodh-IN-15
This compound is unique due to its high specificity and potency in inhibiting DHODH, making it a promising candidate for therapeutic applications. Its ability to selectively target cancer cells and induce cell death distinguishes it from other DHODH inhibitors .
Eigenschaften
Molekularformel |
C15H11N3O3 |
|---|---|
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
4-oxo-N-(4-phenylphenyl)-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C15H11N3O3/c19-14(13-15(20)18-21-17-13)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,16,19)(H,18,20) |
InChI-Schlüssel |
AIEVBDCDOIKIIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=NONC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


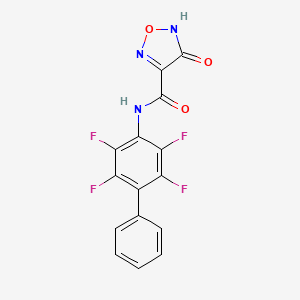
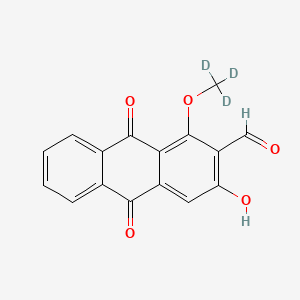

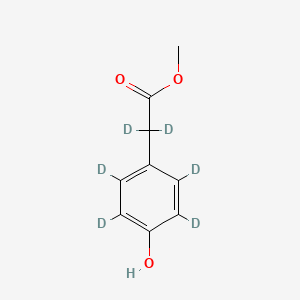
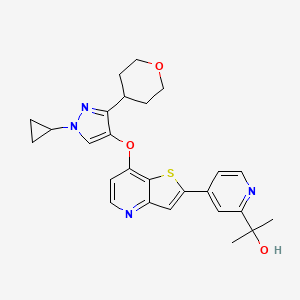
![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
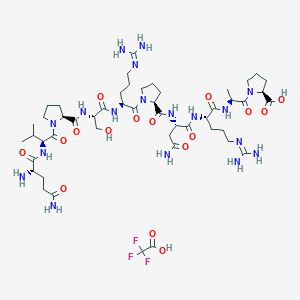
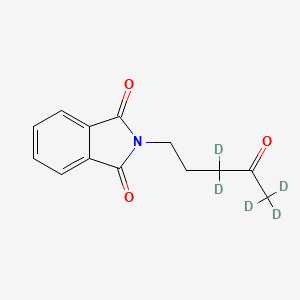
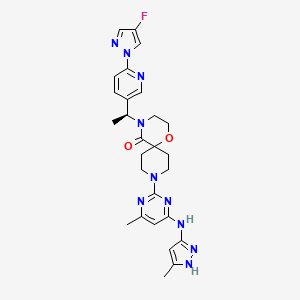
![2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B12424925.png)
